molecular formula C4H6ClF2N3O B2927487 [3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride CAS No. 1909325-73-0

[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride

Cat. No.: B2927487
CAS No.: 1909325-73-0
M. Wt: 185.56
InChI Key: AXVBNCPMZLJCAQ-UHFFFAOYSA-N
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Description

[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride is a useful research compound. Its molecular formula is C4H6ClF2N3O and its molecular weight is 185.56. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of [3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride is Histone Deacetylase 6 (HDAC6) . HDAC6 is an important drug target in both oncological and non-oncological diseases . It is known to regulate a range of proteins, most notably cortactin, the Alzheimer-related tau, and the chaperone Hsp90 .

Mode of Action

This compound acts as a mechanism-based and essentially irreversible inhibitor of HDAC6 . Biochemical data confirm that it is a tight-binding HDAC6 inhibitor capable of inhibiting HDAC6 via a two-step slow-binding mechanism . The compound attacks the zinc-bound water at the sp2 carbon closest to the difluoromethyl moiety followed by a subsequent ring opening of the oxadiazole, yielding deprotonated difluoroacetylhydrazide as the active species .

Biochemical Pathways

The compound affects the biochemical pathways regulated by HDAC6. HDAC6 is involved in cellular protein degradation through enabling aggresome formation . It is a prominent target for synergistic drug combination approaches with proteasome inhibitors .

Pharmacokinetics

The compound’s strong anionic zinc coordination and the binding of the difluoromethyl moiety in the p571 pocket result in an essentially irreversible inhibition of hdac6 , which could potentially impact its bioavailability.

Result of Action

The result of the compound’s action is the inhibition of HDAC6, which can have therapeutic implications in various diseases. For instance, HDAC6 regulation has been investigated as a promising treatment option for non-oncological conditions, such as neurodegenerative diseases, several rare disorders like Rett syndrome and Charcot-Marie-Tooth disease, autoimmune diseases, and other chronic conditions including idiopathic pulmonary fibrosis and inflammasome-mediated disorders .

Action Environment

The compound’s mechanism of action suggests that it could be influenced by the presence of zinc and water in the cellular environment .

Properties

IUPAC Name

[3-(difluoromethyl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F2N3O.ClH/c5-3(6)4-8-2(1-7)10-9-4;/h3H,1,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXVBNCPMZLJCAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NC(=NO1)C(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClF2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909325-73-0
Record name [3-(difluoromethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride
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